![molecular formula C14H21N3O2S B2712878 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide CAS No. 1798023-99-0](/img/structure/B2712878.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine derivatives are a class of compounds that have shown potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of these compounds involves several steps. For instance, the SEM group of a compound was deprotected by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as ATR-FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions of these compounds can be influenced by various factors. For example, the replacement of the methoxy group at the 3-position of the phenyl ring with chlorine decreased FGFR1 potency and cellular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the yield, melting point, and spectral data can be obtained from ATR-FTIR, 1H NMR, and 13C NMR analyses .Scientific Research Applications
Antimicrobial Activity of Sulfonate Derivatives
Research has explored the synthesis of novel functionalized N-sulfonates, including derivatives of pyrrolidinyl, which demonstrated potential antimicrobial and antifungal activities. These studies highlight the chemical's use as an intermediate to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing water solubility and anionic character. Compounds with similar structures have shown high activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide in antimicrobial applications (Fadda et al., 2016).
Catalysis and Synthesis Applications
The compound's structure is relevant in catalysis and synthetic chemistry, where its derivatives are used in cross-coupling reactions. These reactions are fundamental in creating complex organic molecules, indicating the compound's role in synthesizing pyrrolidinyl-substituted secondary and tertiary sulfonamides. Such methodologies are crucial for developing pharmaceuticals and agrochemicals, showcasing the broad applicability of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide in organic synthesis (Han, 2010).
Material Science and Polymerization
In material science, the compound's derivatives have been investigated for their role in the polymerization processes. For instance, conducting polymers like poly((4-(3-pyrrolyl))butane sulfonate) have been synthesized using techniques such as electrohydrodynamic processing. These materials are significant for their electrical conductivity and potential applications in electronic devices, highlighting the importance of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide in developing new materials (Innis et al., 2000).
Electrochemistry and Supercapacitors
Electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids demonstrates the compound's utility in electrochemistry, particularly in the fabrication of hybrid supercapacitors. These findings point to the potential of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide derivatives in enhancing the performance of energy storage devices, underlining its significance in advancing electrochemical technologies (Biso et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-2-3-12-20(18,19)16-9-5-10-17-11-7-13-6-4-8-15-14(13)17/h4,6-8,11,16H,2-3,5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGOHUSJMPBOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCCN1C=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide |
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